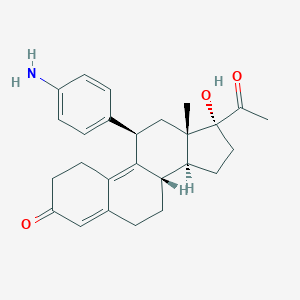

N,N-Didesmethyl Ulipristal

Description

Contextualization as a Major Metabolite of Ulipristal (B1683391) Acetate (B1210297)

Ulipristal acetate undergoes extensive metabolism in the body, primarily facilitated by the cytochrome P450 (CYP) 3A4 enzyme, and to a lesser degree, by CYP1A2. nih.goveuropa.eu This metabolic process involves sequential demethylation, leading to the formation of two main metabolites: the pharmacologically active monodemethylated metabolite (N-Desmethyl ulipristal acetate) and the didemethylated metabolite, N,N-Didesmethyl Ulipristal. nih.goveuropa.euscispace.com While the monodemethylated metabolite retains significant pharmacological activity, this compound is considered to have no clinical activity or to be far less active than the parent compound. nih.govtga.gov.au

The transformation of ulipristal acetate into its metabolites is a key aspect of its pharmacokinetic profile. numberanalytics.com Following administration, ulipristal acetate is rapidly absorbed and then processed by the liver, where these metabolic reactions occur. nih.govwikipedia.org The resulting metabolites, including this compound, are then primarily eliminated from the body via the feces. wikipedia.orgnih.gov

Overview of its Role in the Pharmacological Profile of Ulipristal Acetate

While the monodemethylated metabolite of ulipristal acetate is known to be pharmacologically active, this compound is generally characterized by its significantly reduced or absent clinical activity. nih.govtga.gov.au Research indicates that this didemethylated metabolite has a considerably lower affinity for the progesterone (B1679170) receptor, approximately 13-fold lower than ulipristal acetate. tga.gov.au Its potency in affecting progesterone receptor-dependent transcription is also markedly diminished, being about 100 times lower than the parent drug. tga.gov.au

Similarly, its activity at the glucocorticoid receptor is substantially less than that of ulipristal acetate. In vitro studies have shown that this compound is 34 times less potent than ulipristal acetate at inhibiting glucocorticoid receptor-mediated transcription. tga.gov.au This diminished activity across key receptors suggests that this compound does not significantly contribute to the primary therapeutic effects of ulipristal acetate. nih.gov

Below is a table summarizing the relative activity of Ulipristal Acetate and its metabolites.

| Compound | Progesterone Receptor Affinity | Glucocorticoid Receptor Activity |

| Ulipristal Acetate | High | Weak antagonist |

| N-Desmethyl ulipristal acetate (monodemethylated) | Comparable to parent | 18 times less potent than parent |

| This compound (didemethylated) | ~13-fold lower than parent | 34 times less potent than parent |

This table provides a simplified overview based on available research data.

Significance of Metabolite Characterization in Drug Development and Efficacy

The study of drug metabolites like this compound is a fundamental aspect of drug development and pharmacology. creative-proteomics.comcreative-proteomics.commetabolon.com Characterizing metabolites is essential for several reasons:

Predicting Efficacy and Safety: The presence of active metabolites can prolong or enhance a drug's therapeutic effect. numberanalytics.comcreative-proteomics.com Conversely, some metabolites can be responsible for adverse effects or toxicity. creative-proteomics.commetabolon.com A thorough understanding of a drug's metabolic profile allows researchers to better predict its efficacy and potential risks. metwarebio.com

Informing Drug Design: Early identification of metabolic pathways can guide the design of new drug candidates with improved properties, such as a longer half-life or fewer side effects. numberanalytics.com

Avoiding Drug-Drug Interactions: Metabolites can sometimes interfere with the metabolism of other drugs, leading to potentially harmful interactions. metabolon.commetwarebio.com Studying these possibilities is a critical safety consideration during drug development.

In essence, the characterization of metabolites is a cornerstone of modern pharmacology, ensuring a more comprehensive understanding of a drug's behavior in the body and contributing to the development of safer and more effective medicines. creative-proteomics.commetabolon.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244206-52-8 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Formation of N,n Didesmethyl Ulipristal

Enzymatic Conversion of Ulipristal (B1683391) Acetate (B1210297) to N,N-Didesmethyl Ulipristal

The conversion of ulipristal acetate to this compound is a stepwise process mediated by the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism in the liver.

Research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of ulipristal acetate. researchgate.netnih.govfda.govnih.gov This enzyme facilitates the sequential removal of methyl groups from the ulipristal acetate molecule. In vitro studies have confirmed that the metabolism of ulipristal acetate is predominantly mediated by CYP3A4. fda.gov The significant role of CYP3A4 is further highlighted by interaction studies where co-administration of ulipristal acetate with a moderate CYP3A4 inhibitor resulted in a notable increase in systemic exposure to ulipristal acetate. 23michael.com This underscores CYP3A4's central role in the demethylation pathway that ultimately yields this compound. nih.gov23michael.com

While CYP3A4 is the major player, other cytochrome P450 isoforms contribute to a lesser extent to the metabolism of ulipristal acetate. nih.govwikipedia.org In vitro studies have suggested minor involvement of CYP1A2 and CYP2D6 in the metabolic process. nih.govnih.gov The contribution of these isoforms is considered minor compared to the extensive metabolism carried out by CYP3A4. nih.gov

Metabolic Cascade and Intermediate Metabolites

The formation of this compound occurs through a metabolic cascade involving the formation of an initial, active metabolite which then serves as a precursor.

The first step in the biotransformation of ulipristal acetate is its conversion to the active mono-N-demethylated metabolite, known as N-Desmethyl Ulipristal or PGL4002. researchgate.netnih.gov23michael.comnih.gov This initial demethylation is primarily catalyzed by CYP3A4. researchgate.net Following oral administration, PGL4002 is a significant circulating metabolite. 23michael.com Radiochromatographic analysis of plasma after administration of ulipristal acetate showed that PGL4002 accounted for a substantial portion of the metabolites. researchgate.netnih.gov

Following the formation of N-Desmethyl Ulipristal (PGL4002), a second demethylation step occurs, leading to the creation of this compound, also referred to as PGL-4004. researchgate.netnih.govnih.gov23michael.comnih.gov This subsequent conversion is also mediated by the CYP450 system, with CYP3A4 continuing to play a primary role. researchgate.net PGL-4004 is considered an inactive metabolite. nih.gov

In Vitro Metabolic Studies of Ulipristal Acetate Leading to this compound

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of ulipristal acetate. researchgate.netnih.govfda.gov These studies have confirmed that ulipristal acetate is metabolized into its mono-demethylated (PGL4002) and di-demethylated (PGL4004) forms. 23michael.com The involvement of NADPH-dependent cytochrome P450 enzymes in this metabolic pathway has been clearly demonstrated in these in vitro systems. 23michael.com Furthermore, these studies have solidified the primary role of CYP3A4 in this biotransformation process. researchgate.netfda.gov

Table 1: Key Metabolites of Ulipristal Acetate

| Precursor Compound | Metabolite | Abbreviation | Key Forming Enzyme |

|---|---|---|---|

| Ulipristal Acetate | N-Desmethyl Ulipristal | PGL4002 | CYP3A4 |

Table 2: Contribution of Cytochrome P450 Isoforms to Ulipristal Acetate Metabolism

| Cytochrome P450 Isoform | Role in Metabolism |

|---|---|

| CYP3A4 | Primary enzyme in sequential demethylation |

| CYP1A2 | Minor contributing isoform |

In Vivo Metabolite Identification Across Species

In vivo studies are fundamental to elucidating the metabolic profile of a drug candidate in a whole-organism system, providing insights that in vitro assays alone cannot offer. For ulipristal acetate, in vivo metabolite identification has been a component of preclinical safety and pharmacokinetic evaluations in various animal models, as well as in human clinical trials. These studies are essential for identifying potential species-specific differences in metabolism, which can have significant implications for drug efficacy and safety assessment.

The primary route of metabolism for ulipristal acetate is oxidative demethylation, a process predominantly mediated by the CYP3A4 isoenzyme of the cytochrome P450 family nih.gov. This enzymatic action results in the stepwise removal of methyl groups from the dimethylamino-phenyl side chain of the molecule. The initial demethylation leads to the formation of the active metabolite, mono-N-demethylated ulipristal. Further demethylation of this intermediate yields the inactive metabolite, this compound nih.gov.

While the qualitative metabolic pathway appears to be consistent across species, the quantitative formation of this compound can vary, reflecting interspecies differences in drug-metabolizing enzyme expression and activity. A comprehensive understanding of these differences is vital for extrapolating preclinical safety data to humans.

Detailed Research Findings

Human: In a study involving healthy premenopausal women, the metabolic disposition of radiolabeled ulipristal acetate was investigated. Following oral administration, ulipristal acetate was extensively metabolized. The major circulating components in plasma were the parent drug and its N-demethylated metabolites. While specific percentages can vary between individuals, the formation of both mono-N-demethylated and N,N-didesmethylated metabolites was confirmed in vivo.

Non-Human Primates (Cynomolgus Monkeys): Repeat-dose oral toxicity studies in cynomolgus monkeys have been conducted as part of the preclinical safety assessment of ulipristal acetate. While the primary focus of these studies was on the toxicological and pharmacological effects, they inherently involved the systemic exposure of the animals to both the parent drug and its metabolites. Although detailed public reports quantifying the plasma levels of this compound in these studies are not readily available, the general metabolic pathway involving demethylation is expected to be similar to humans due to the closer phylogenetic relationship and similarities in CYP enzyme profiles compared to rodents.

Rodents (Rats and Mice): Preclinical studies in rodents, including rats and mice, are standard in drug development. Repeat-dose toxicity studies have been performed in rats, which would have resulted in the formation of this compound in vivo. However, specific data on the plasma concentrations of this metabolite in rats are not extensively published in the public domain. It is important to note that rodents can exhibit significant differences in CYP enzyme activity compared to humans, which could influence the rate and extent of this compound formation.

The following table summarizes the available information on the in vivo identification of this compound across different species. The lack of publicly available quantitative data for non-human species highlights a gap in the readily accessible scientific literature. The information provided is based on the understanding that the demethylation pathway is the primary route of metabolism for ulipristal acetate.

| Species | In Vivo Identification Status | Key Research Findings |

|---|---|---|

| Human | Confirmed | Oxidative demethylation is a major metabolic pathway, leading to the formation of this compound. This metabolite is considered pharmacologically inactive. |

| Cynomolgus Monkey | Expected | Metabolism is anticipated to be qualitatively similar to humans due to similarities in drug-metabolizing enzymes. However, specific in vivo data on this compound levels are not publicly detailed. |

| Rat | Expected | Repeat-dose toxicity studies imply in vivo metabolism to this compound. Quantitative differences in metabolism compared to humans are possible due to species-specific CYP enzyme profiles. |

| Mouse | Expected | As with other preclinical species, in vivo metabolism to this compound is expected, though specific quantitative data from in vivo studies are not widely published. |

Pharmacological Characterization of N,n Didesmethyl Ulipristal

Receptor Binding Affinity Profile

The interaction of N,N-Didesmethyl Ulipristal (B1683391) with various steroid hormone receptors determines its potential for hormonal or anti-hormonal activity.

In vitro studies have demonstrated that N,N-Didesmethyl Ulipristal acetate (B1210297) exhibits a significantly lower binding affinity for the progesterone (B1679170) receptor (PR) compared to its parent compound, ulipristal acetate. Specifically, its affinity is reported to be 10 times weaker than that of ulipristal acetate. While both the mono-N-demethylated and di-N-demethylated metabolites of ulipristal acetate function as progesterone antagonists by binding to progesterone receptors in vitro, the di-N-demethylated form is considered to be pharmacologically inactive. nih.gov

| Compound | Relative Binding Affinity Compared to Ulipristal Acetate |

|---|---|

| This compound Acetate | 10 times weaker |

There is currently no publicly available scientific data specifically detailing the binding affinity of this compound for glucocorticoid receptors. Research has focused primarily on the parent compound, ulipristal acetate, which has been shown to bind to the glucocorticoid receptor, albeit with lower affinity than to the progesterone receptor. youtube.comnih.gov

Detailed studies on the binding affinity of this compound to androgen, estrogen, and mineralocorticoid receptors are not available in the current scientific literature. For the parent compound, ulipristal acetate, it is known to have weak affinity for the androgen receptor and no significant affinity for the estrogen or mineralocorticoid receptors. youtube.com However, this profile cannot be directly extrapolated to its N,N-didesmethylated metabolite without specific experimental data.

In Vitro Functional Activity Studies

The functional activity of a compound in vitro provides insight into its potential to either activate or block receptor-mediated cellular responses.

Consistent with its lower binding affinity, this compound is considered to be a pharmacologically inactive metabolite in terms of its effect on progesterone receptor-mediated transcription. nih.gov This suggests that it does not significantly contribute to the progestogenic or antiprogestogenic effects of ulipristal acetate in vivo.

| Compound | Functional Activity |

|---|---|

| This compound | Inactive |

There is no specific information available in the scientific literature regarding the in vitro functional activity of this compound on glucocorticoid receptor-mediated transcription. Studies on the parent compound, ulipristal acetate, have shown that it can act as a competitive antagonist of the glucocorticoid receptor, inhibiting glucocorticoid-mediated gene transcription. nih.gov However, the activity of its N,N-didesmethylated metabolite at this receptor has not been reported.

Comparative Pharmacodynamics with Ulipristal Acetate and N-Desmethyl Ulipristal

Ulipristal acetate undergoes metabolism in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme, to form two major metabolites: a mono-demethylated metabolite known as N-Desmethyl Ulipristal and a di-demethylated metabolite, this compound. nih.govnih.gov While the mono-demethylated metabolite, N-Desmethyl Ulipristal, is known to be pharmacologically active, the di-demethylated metabolite, this compound, is considered to have no clinical activity or to be significantly less active. nih.govbioscientifica.comnih.gov

The pharmacological activity of ulipristal acetate and its metabolites is primarily mediated through their binding to the progesterone receptor (PR). Comparative studies have shown significant differences in the binding affinities of these compounds.

N-Desmethyl Ulipristal demonstrates a receptor affinity for the progesterone receptor that is comparable to the parent compound, ulipristal acetate. nih.gov In contrast, this compound exhibits a substantially lower affinity for the progesterone receptor. Research indicates its binding affinity is approximately 10 to 13 times weaker than that of ulipristal acetate. nih.gov

These compounds also show affinity for the glucocorticoid receptor (GR). However, their activity at this receptor is considerably lower than their activity at the progesterone receptor. nih.gov The binding affinity of the metabolites for the glucocorticoid receptor is also reduced compared to the parent compound.

| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Glucocorticoid Receptor (GR) |

|---|---|---|

| Ulipristal Acetate | High (Reference) | Significant |

| N-Desmethyl Ulipristal | Comparable to Ulipristal Acetate | Lower than Ulipristal Acetate |

| This compound | ~10-13 fold lower than Ulipristal Acetate | Significantly lower than Ulipristal Acetate |

Functional assays, which measure the ability of a compound to produce a biological response upon binding to a receptor, confirm the significantly reduced activity of this compound.

In in vitro functional assays measuring PR-dependent transcription, N-Desmethyl Ulipristal shows a potency that is comparable to ulipristal acetate. nih.gov Conversely, this compound is far less active, demonstrating a potency that is approximately 100-fold lower than its parent compound in these assays. nih.gov

A similar trend is observed in functional assays for the glucocorticoid receptor. The potency of ulipristal acetate for inhibiting glucocorticoid receptor-mediated transcription is already about 36 times lower than its potency against the progesterone receptor. nih.gov The metabolites are even less potent; N-Desmethyl Ulipristal and this compound are 18 and 34 times less potent, respectively, than ulipristal acetate at inhibiting glucocorticoid receptor-mediated transcription. nih.gov This data underscores the minimal glucocorticoid activity of the di-demethylated metabolite.

| Compound | Relative Potency in PR-Dependent Transcription Assays | Relative Potency in GR-Mediated Transcription Inhibition Assays |

|---|---|---|

| Ulipristal Acetate | High (Reference) | Reference |

| N-Desmethyl Ulipristal | Comparable to Ulipristal Acetate | ~18-fold lower than Ulipristal Acetate |

| This compound | ~100-fold lower than Ulipristal Acetate | ~34-fold lower than Ulipristal Acetate |

In Vivo Studies on N,n Didesmethyl Ulipristal Activity and Contribution

Animal Model Investigations of Pharmacological Effects

Comprehensive in vivo studies in animal models to specifically assess the anti-progesterone and anti-glucocorticoid activities of isolated N,N-Didesmethyl Ulipristal (B1683391) are not well-documented in peer-reviewed publications. Research has predominantly focused on the pharmacological effects of the parent drug, Ulipristal Acetate (B1210297), and its primary, more active mono-demethylated metabolite.

Evaluation of Anti-Glucocorticoid Activity (e.g., Inhibition of Thymic Involution)

Similarly, there is a lack of specific in vivo data from animal models, such as the inhibition of thymic involution, to quantify the anti-glucocorticoid activity of N,N-Didesmethyl Ulipristal. The parent compound, Ulipristal Acetate, is known to possess some anti-glucocorticoid effects, but the contribution of the N,N-didesmethyl metabolite to this activity in a whole-animal system has not been a primary focus of published research.

Comparative In Vivo Pharmacological Activity with Parent Compound

A direct comparative in vivo pharmacological assessment of this compound and its parent compound, Ulipristal Acetate, is not detailed in the available scientific literature. While it is generally presumed that the metabolic conversion to the N,N-didesmethyl form results in a compound with significantly reduced pharmacological activity compared to both Ulipristal Acetate and its mono-demethylated metabolite, quantitative in vivo data to support this is scarce.

Presence and Activity in Different Animal Species

Information regarding the presence, concentration, and specific pharmacological activity of this compound across different animal species following the administration of Ulipristal Acetate is not extensively reported. Pharmacokinetic studies tend to focus on the parent drug and its major active metabolites, with less emphasis on quantifying the in vivo effects of minor or less active metabolic products like this compound in various animal models.

Pharmacokinetic Profile of N,n Didesmethyl Ulipristal As a Metabolite

Systemic Exposure and Circulating Levels in Humans

Following oral administration of Ulipristal (B1683391) Acetate (B1210297), it is metabolized to its N-monodemethylated (PGL4002) and N-didemethylated (PGL4004) metabolites. nih.gov Studies involving the administration of radiolabeled Ulipristal Acetate ([14C] UPA) to healthy premenopausal women have provided insights into the systemic exposure of its metabolites.

Radio-chromatograms of plasma have shown that oxidative demethylation is the primary metabolic pathway for Ulipristal Acetate, which is likely mediated by the cytochrome P450 isoenzyme 3A4. nih.gov23michael.com At the time of peak plasma radioactivity, the majority of the circulating radioactivity is composed of the parent drug, Ulipristal Acetate (58.0%), and its N-monodemethylated metabolite, PGL4002 (20.5%). nih.gov23michael.com The N,N-didesmethylated metabolite, PGL4004, eluting together with another metabolite (PGL4002+2H), accounted for 8.3% of the circulating radioactivity at this time point. nih.gov23michael.com This indicates that N,N-Didesmethyl Ulipristal represents a smaller fraction of the total circulating metabolites compared to the N-monodemethylated form.

Ulipristal Acetate undergoes extensive metabolism, with the parent drug accounting for only about 6% of the total radioactivity in plasma based on the mean area under the curve (AUC) values. nih.gov

Detailed pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) specifically for this compound are not extensively reported in the available scientific literature. The focus of most pharmacokinetic studies has been on the parent drug and its primary active metabolite, PGL4002.

Table 1: Relative Abundance of Ulipristal Acetate and its Metabolites in Human Plasma at Peak Radioactivity

| Compound | Percentage of Circulating Radioactivity |

| Ulipristal Acetate (Parent Drug) | 58.0% |

| N-Monodemethylated UPA (PGL4002) | 20.5% |

| N-Didemethylated UPA (PGL4004) + PGL4002+2H | 8.3% |

| Other Metabolites | Not specified |

Distribution Characteristics in Preclinical Models

There is currently a lack of specific data from preclinical studies detailing the tissue distribution characteristics of this compound. 23michael.com While the distribution of the parent compound, Ulipristal Acetate, has been studied, the specific distribution pattern of its N,N-didesmethylated metabolite in various tissues and organs has not been reported in the available scientific literature. General statements from animal studies indicate that Ulipristal Acetate is quickly and almost completely absorbed from the gut. wikipedia.org

Elimination Pathways and Excretion Profile

The elimination of Ulipristal Acetate and its metabolites occurs predominantly through the feces. nih.gov23michael.com Following a single oral dose of radiolabeled Ulipristal Acetate in healthy premenopausal women, approximately 73% of the administered radioactive dose was recovered in the feces. 23michael.com In contrast, renal excretion accounted for a much smaller fraction, with less than 7% of the radioactive dose being recovered in the urine. 23michael.com

Metabolite profiling of the excreta has revealed that unchanged Ulipristal Acetate is not present in the feces. nih.gov23michael.com Instead, a variety of its metabolites have been identified, including hydroxylated forms of this compound (hydroxylated PGL4004). 23michael.com Other metabolites found in the feces include PGL4002, UPA+2H, UPA+2O-2H, as well as acetylated or glucuronidated forms of Ulipristal Acetate. 23michael.com The presence of these metabolites in feces underscores the extensive metabolism of Ulipristal Acetate prior to its elimination from the body.

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [14C] Ulipristal Acetate

| Excretion Route | Percentage of Recovered Radioactivity |

| Feces | ~73% |

| Urine | <7% |

Analytical Methodologies for N,n Didesmethyl Ulipristal Detection and Quantification

Development of Bioanalytical Techniques for Metabolite Identification

The identification of N,N-Didesmethyl Ulipristal (B1683391) as a major metabolite of Ulipristal Acetate (B1210297) has been established through metabolic studies. The primary metabolic pathway for Ulipristal Acetate involves oxidative N-demethylation, which is mediated predominantly by the cytochrome P450 isoenzyme CYP3A4. This process leads to the formation of N-monodemethylated ulipristal acetate and subsequently to N,N-didesmethylated ulipristal acetate (PGL4004) nih.gov.

Early investigations into the metabolic fate of Ulipristal Acetate utilized radiolabeled compounds to trace its biotransformation. High-performance liquid chromatography (HPLC) coupled with radioactivity flow detection was instrumental in separating the parent drug from its metabolites in plasma samples. The structural confirmation of these metabolites, including N,N-Didesmethyl Ulipristal, was achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov23michael.com.

Strategies for Quantification in Biological Matrices (e.g., Plasma, Liver Tissue)

The quantification of this compound in biological matrices such as plasma is essential for understanding its pharmacokinetic properties. While specific, dedicated assays for this compound are not extensively detailed in publicly available literature, the analytical methods developed for the parent drug, Ulipristal Acetate, and its monodemethylated metabolite provide a framework for its quantification. These methods predominantly rely on LC-MS/MS due to its high sensitivity and selectivity.

A common strategy involves the simultaneous quantification of Ulipristal Acetate and its major metabolites. This approach typically utilizes a liquid-liquid extraction (LLE) or protein precipitation step to isolate the analytes from the biological matrix. For instance, a method for detecting ulipristal acetate and its monodemethyl metabolite in plasma employs a liquid-liquid extraction with a dichloromethane/isopropanol solvent system google.com. Following extraction, the sample is reconstituted and injected into the LC-MS/MS system.

The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution. The mass spectrometric detection is performed in the positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to ensure specificity. While the exact precursor-product ion transitions for this compound are not explicitly stated in the reviewed literature, a person skilled in the art would determine these based on the molecule's structure and fragmentation pattern in the mass spectrometer.

| Analytical Technique | Sample Preparation | Chromatographic Separation | Detection Method |

|---|---|---|---|

| LC-MS/MS | Liquid-Liquid Extraction (e.g., Dichloromethane/Isopropanol) | Reverse-Phase HPLC (e.g., C18 column) | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) |

| LC-MS/MS | Protein Precipitation (e.g., Methanol or Acetonitrile) | Reverse-Phase HPLC (e.g., C18 column) | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) |

Validation of Analytical Assays for Research Purposes

A validated LC-MS/MS method for Ulipristal Acetate in human plasma demonstrates the key parameters that would also be assessed for its metabolites. These parameters include linearity, accuracy, precision, selectivity, and stability.

For example, a validated method for ulipristal acetate showed a linear range of 0.300-300 ng/mL, with intra- and inter-day precision and accuracy being well within the required limits for bioanalytical assays. Similarly, another method for the parent drug reported a lower limit of quantitation (LLOQ) of 0.0500 ng/mL, with desirable accuracy and precision over a linear range of 0.0500 - 100 ng/mL nih.gov.

A patent for an analytical method for ulipristal acetate and its monodemethyl metabolite provides an example of validation results for quality control (QC) samples at different concentration levels. The precision and accuracy within and between batches were calculated for lower limit of quantification (LLOQ), low, medium, and high QC samples google.com.

| Parameter | Typical Acceptance Criteria | Example Finding for Parent Drug (Ulipristal Acetate) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Linear over the concentration range of 0.300-300 ng/mL |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Well within the limits required for bioanalytical assays |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Well within the limits required for bioanalytical assays |

| Selectivity | No significant interference at the retention time of the analyte and internal standard | No interference caused by endogenous compounds was detected |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision | 0.0500 ng/mL |

The development and validation of robust analytical methodologies are paramount for the accurate characterization of the pharmacokinetic profile of this compound. While the existing literature primarily focuses on the parent drug, the established techniques and validation frameworks provide a solid foundation for the specific analysis of this key metabolite. Further research detailing the simultaneous quantification of Ulipristal Acetate and both of its major N-demethylated metabolites would be beneficial for a more complete understanding of its disposition in the body.

Structure Activity Relationship Sar Insights for N,n Didesmethyl Ulipristal

Influence of N-Demethylation on Ligand-Receptor Interactions

The transformation of Ulipristal (B1683391) Acetate (B1210297) to N,N-Didesmethyl Ulipristal involves the enzymatic removal of both methyl groups from the dimethylamino phenyl group at the 11β position of the steroid core. This structural modification has a significant impact on the molecule's ability to interact with its primary target, the progesterone (B1679170) receptor (PR).

Research, including reviews by regulatory bodies such as the U.S. Food and Drug Administration (FDA), has shed light on the comparative binding affinities of Ulipristal Acetate and its metabolites. In vitro studies have demonstrated that the mono-demethylated metabolite, N-Desmethyl Ulipristal, retains a progesterone receptor binding affinity that is similar to the parent compound, Ulipristal Acetate. fda.gov This suggests that the removal of a single methyl group does not substantially hinder the molecule's ability to fit into the binding pocket of the progesterone receptor.

However, the subsequent demethylation to form this compound results in a pronounced decrease in its affinity for the progesterone receptor. Specifically, this compound exhibits a progesterone receptor binding affinity that is approximately 10 times weaker than that of Ulipristal Acetate. fda.gov This reduction in binding affinity indicates that the dimethylamino group plays a crucial role in the optimal interaction with the progesterone receptor. The loss of both methyl groups likely alters the electronic and steric properties of the phenyl ring, leading to a less favorable interaction with the amino acid residues within the receptor's binding site.

The following table summarizes the relative progesterone receptor binding affinities of Ulipristal Acetate and its demethylated metabolites.

| Compound Name | Progesterone Receptor Binding Affinity (Relative to Ulipristal Acetate) |

| Ulipristal Acetate | 1x |

| N-Desmethyl Ulipristal | ~1x |

| This compound | ~0.1x |

Correlative Analysis between Structural Modifications and Pharmacological Potency

The pharmacological potency of a compound is often directly correlated with its ability to bind to its target receptor. In the case of Ulipristal Acetate and its metabolites, the data on receptor binding affinity aligns with their observed pharmacological activity.

Conversely, this compound, with its significantly reduced receptor binding affinity, is considered to have no clinical activity or is deemed an inactive metabolite. nih.govdrugbank.com The 10-fold decrease in its ability to bind to the progesterone receptor translates to a substantial loss of pharmacological potency. This lack of significant biological activity suggests that the di-demethylation pathway represents a deactivation step in the metabolism of Ulipristal Acetate.

The structural change—the complete demethylation of the nitrogen atom on the phenyl ring—is therefore directly linked to a loss of pharmacological potency. This highlights the critical importance of the N,N-dimethylamino functional group for the potent antiprogestational activity of Ulipristal Acetate.

The table below provides a correlative analysis of the structural modifications, receptor binding, and resulting pharmacological activity of Ulipristal Acetate and its N-demethylated metabolites.

| Compound | Structural Modification | Progesterone Receptor Binding Affinity | Pharmacological Potency |

| Ulipristal Acetate | N,N-dimethylamino group | High | Active |

| N-Desmethyl Ulipristal | N-methylamino group | High (similar to parent) | Active |

| This compound | Amino group | Low (10x weaker than parent) | Inactive/No Clinical Activity |

Clinical Relevance and Implications of N,n Didesmethyl Ulipristal

Contribution to the Overall Efficacy Profile of Ulipristal (B1683391) Acetate (B1210297) Therapy

Ulipristal Acetate undergoes metabolism to a mono-demethylated metabolite and a di-demethylated metabolite. nih.gov The mono-demethylated metabolite is known to be pharmacologically active. nih.gov In contrast, the di-demethylated metabolite, N,N-Didesmethyl Ulipristal, is considered to have no clinical activity. nih.gov

Impact on the Pharmacokinetic Variability of Ulipristal Acetate

The formation of this compound is a part of the metabolic clearance of Ulipristal Acetate. Following administration of Ulipristal Acetate, the parent drug and its metabolites can be found in the plasma. At peak plasma radioactivity, the majority of the circulating substance is unchanged Ulipristal Acetate (58.0%), followed by the active N-monodemethylated metabolite (20.5%). nih.gov The N-didemethylated metabolite, this compound, along with another metabolite, accounts for a smaller portion of the circulating radioactivity (8.3%). nih.gov

While individual patient factors and co-administered drugs can alter the rate of metabolism and thus the relative concentrations of metabolites, the impact of this compound itself on the pharmacokinetic variability of Ulipristal Acetate is considered minimal due to its inactive nature. The primary drivers of pharmacokinetic variability are factors affecting the absorption, distribution, and metabolism of the parent drug and its active metabolite. nih.govnih.gov

Relative Plasma Radioactivity of Ulipristal Acetate and its Metabolites

| Compound | Percentage of Plasma Radioactivity at Peak |

|---|---|

| Ulipristal Acetate (UPA) | 58.0% |

| N-monodemethylated UPA (PGL4002) | 20.5% |

Considerations for Drug-Drug Interactions Influencing Metabolite Formation and Levels

The metabolism of Ulipristal Acetate to its demethylated metabolites, including this compound, is predominantly mediated by the cytochrome P450 isoenzyme CYP3A4. nih.govnih.govnih.gov Consequently, the formation and plasma levels of this compound can be significantly influenced by drugs that induce or inhibit this enzyme. nih.gov

Strong CYP3A4 inducers , such as rifampicin, phenytoin, St John's wort, and carbamazepine, are expected to increase the metabolism of Ulipristal Acetate. nih.gov This accelerated metabolism would likely lead to lower plasma concentrations of the parent drug and the active mono-demethylated metabolite, while potentially increasing the formation and levels of the inactive this compound. Such interactions could decrease the therapeutic efficacy of Ulipristal Acetate. nih.gov

Conversely, strong CYP3A4 inhibitors , such as ketoconazole, itraconazole, and ritonavir, can decrease the metabolism of Ulipristal Acetate. researchgate.net This would result in higher plasma concentrations of the parent drug and its active metabolite, and consequently, lower formation and levels of this compound.

Interactive Data Table: Expected Impact of Drug Classes on this compound Levels

| Drug Class | Example Drugs | Effect on CYP3A4 | Expected Impact on this compound Formation |

|---|---|---|---|

| Strong CYP3A4 Inducers | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort | Induction | Increased Formation |

| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin | Inhibition | Decreased Formation |

Implications for Ulipristal Acetate Therapeutic Outcomes

Given that this compound is a pharmacologically inactive metabolite, its direct implications for the therapeutic outcomes of Ulipristal Acetate are considered to be negligible. nih.gov The clinical success of Ulipristal Acetate in emergency contraception and for the treatment of uterine fibroids is dependent on the concentrations and activity of the parent drug and its active mono-demethylated metabolite. nih.govijrcog.org

Therefore, the clinical focus remains on the factors that influence the levels of the active moieties. While the formation of this compound is an important step in the clearance of the drug, the metabolite itself does not appear to possess therapeutic benefits or contribute to adverse effects. The primary clinical consideration regarding this compound is in the context of drug-drug interactions, where its altered formation can be an indicator of changes in the metabolic rate of the parent compound, which in turn can affect therapeutic outcomes. nih.govnih.gov

Research Gaps and Future Directions

Comprehensive Elucidation of Minor Metabolic Pathways

The metabolism of Ulipristal (B1683391) Acetate (B1210297) is known to be extensive, primarily occurring in the liver via the cytochrome P450 system, particularly CYP3A4. nih.gov This process leads to the formation of the pharmacologically active N-monodemethylated metabolite and subsequently to the N,N-didesmethylated metabolite, which is generally considered inactive. researchgate.net

However, a detailed map of all metabolic routes, especially the minor pathways that contribute to the formation of N,N-Didesmethyl Ulipristal and other related compounds, is yet to be fully elucidated. The primary research gap is the lack of a comprehensive characterization of the enzymatic processes and potential alternative pathways involved. Future research should focus on in-depth in vitro studies using human liver microsomes and recombinant CYP enzymes to identify all contributing enzymes and potential metabolic shunts. This would provide a more complete picture of the metabolic fate of Ulipristal Acetate and the precise origins of its secondary metabolites.

Advanced Pharmacodynamic Modeling of this compound's Individual Contribution to Clinical Effects

In vitro receptor binding and functional assays using purified this compound across a range of concentrations.

Computational modeling to predict potential interactions with the progesterone (B1679170) receptor and other related nuclear receptors.

Analysis of its effects in sensitive cell-based assay systems to detect any partial agonist or antagonist activity.

Long-Term Pharmacokinetic and Pharmacodynamic Studies of Metabolite Exposure

While the pharmacokinetics of Ulipristal Acetate and its primary active metabolite are characterized by a long half-life, detailed long-term pharmacokinetic data for this compound is scarce. tandfonline.comtandfonline.com Understanding the accumulation potential and long-term exposure profile of this secondary metabolite is crucial, even if it is considered inactive.

The key research gaps are the lack of data on its accumulation with repeated dosing and its terminal elimination half-life. Future research should prioritize long-term studies in relevant preclinical models and, where ethically feasible, in human subjects undergoing long-term treatment. These studies should aim to:

Characterize the full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life) of this compound following multiple doses.

Develop population pharmacokinetic models to identify any patient characteristics that may influence the formation and elimination of this metabolite.

Correlate long-term exposure levels with any observed physiological or biochemical changes to confirm its lack of pharmacodynamic effect in vivo.

Exploration of this compound's Specific Biological Roles Beyond Reproductive Hormones (if any nascent evidence exists)

The research focus for Ulipristal Acetate and its metabolites has been almost exclusively on their interaction with the progesterone receptor and the subsequent effects on reproductive tissues. nih.govnih.gov There is currently no nascent evidence to suggest that this compound has specific biological roles beyond this context.

This lack of information represents a significant research gap. While it may be inactive at the progesterone receptor, its potential for off-target effects or interactions with other biological pathways remains unexplored. Future exploratory research could involve:

Broad-panel receptor screening to identify any potential off-target binding.

In vitro studies using various human cell lines (e.g., liver, endocrine) to assess any unforeseen biological activity.

Metabolomic and proteomic analyses of cells or tissues exposed to this compound to detect any unexpected cellular responses.

Methodological Advancements in Metabolite Analysis and Characterization

The quantification of Ulipristal Acetate and its primary N-monodemethyl metabolite in biological matrices like plasma is well-established, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). google.comnih.gov23michael.com These methods are characterized by high sensitivity and selectivity. pharmacompass.com

However, the analysis of minor, downstream metabolites like this compound presents greater challenges, particularly in achieving sufficient sensitivity to accurately measure its lower concentrations in the presence of the more abundant parent drug and primary metabolite. The research gap lies in the development and validation of highly sensitive and specific assays tailored for this compound.

Future directions in analytical methodology should focus on:

The development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with the latest generation of high-resolution mass spectrometers (HRMS) to improve separation and detection limits. ijpras.com

The synthesis of stable isotope-labeled internal standards for this compound to ensure the highest accuracy in quantification. medchemexpress.com

Exploring novel sample preparation and extraction techniques to selectively enrich minor metabolites from complex biological samples, thereby improving the signal-to-noise ratio during analysis. youtube.com

Table 1: Summary of for this compound

| Area of Research | Identified Research Gap | Proposed Future Directions |

|---|

| Metabolic Pathways | Incomplete characterization of minor metabolic routes leading to this compound. | - In vitro studies with human liver microsomes.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying N,N-Didesmethyl Ulipristal in biological matrices, and how are they validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Validation follows USP guidelines, including parameters like linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (85–115%) using isotopically labeled internal standards. Matrix effects are minimized via protein precipitation or solid-phase extraction . For reproducibility, detailed protocols must be documented, including instrument settings and calibration curves, as emphasized in preclinical reporting standards .

Q. How is this compound synthesized and characterized in preclinical studies?

- Methodological Answer : Synthesis typically involves demethylation of Ulipristal Acetate (UPA) using liver microsomes or recombinant CYP3A4 enzymes. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for purity (>98%). Kinetic parameters (e.g., Vmax, Km) are derived from in vitro assays, with results cross-validated against reference standards from the NIST Chemistry WebBook .

Advanced Research Questions

Q. How should experimental designs for in vivo studies of this compound account for inter-species metabolic variability?

- Methodological Answer : Species-specific metabolic clearance rates necessitate pilot pharmacokinetic (PK) studies in rodents and non-human primates. For example, murine models show 2x faster clearance than primates, requiring adjusted dosing intervals. Use crossover designs with washout periods to isolate metabolite effects. Include control groups administered UPA alone to differentiate parent drug vs. metabolite contributions . Statistical power analysis (α=0.05, β=0.2) ensures cohort sizes are sufficient to detect ≥30% effect sizes in ovulation inhibition assays .

Q. What methodologies resolve contradictions in this compound’s efficacy across endometrial receptivity models?

- Methodological Answer : Discrepancies arise from in vitro vs. in vivo models (e.g., human endometrial cell lines vs. primate endometria). To address this:

- Perform transcriptomic profiling (RNA-seq) on post-ovulatory endometrial biopsies to identify gene targets (e.g., HOXA10, LIF) altered by the metabolite .

- Use meta-analysis of pooled data from randomized trials to assess dose-response relationships. For instance, Brache et al. (2013) demonstrated UPA’s superior ovulation suppression vs. levonorgestrel, but metabolite-specific effects require subgroup analysis .

- Apply sensitivity analysis to confounders like progesterone receptor isoform ratios (PR-A/PR-B), which modulate endometrial responses .

Q. How does this compound impact post-fertilization events at the molecular level?

- Methodological Answer : In murine models, single post-ovulatory doses (10 mg/kg) impair embryo implantation by downregulating endometrial COX-2 and VEGF expression via PR antagonism. Techniques include:

- Chromatin immunoprecipitation (ChIP) to map PR-DNA binding sites.

- Proteomic analysis (e.g., SILAC) to quantify changes in implantation-related proteins (e.g., integrin β3).

- Comparative studies with mifepristone to assess relative potency .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on this compound’s ovulatory suppression efficacy?

- Methodological Answer :

- Step 1 : Replicate key studies (e.g., Li et al., 2016) using identical protocols (dose, timing relative to LH surge).

- Step 2 : Apply Bland-Altman analysis to compare ovulation inhibition rates across studies. For example, discrepancies in Brache et al. (2013) vs. Mozzanega et al. (2014) may stem from differences in follicular phase dosing .

- Step 3 : Use in silico modeling (e.g., PK/PD simulations) to predict metabolite accumulation thresholds required for efficacy .

Guidelines for Reproducibility

- Follow NIH preclinical reporting standards, including ARRIVE guidelines for animal studies .

- Document all experimental variables (e.g., hormone cycle stage, storage conditions of biological samples) .

- Archive raw mass spectrometry files in public repositories (e.g., MetaboLights) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.